molecular formula C20H21ClN4O3 B4944520 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride

Katalognummer B4944520
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: GEYWFICLTIVAAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD 153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Overexpression of EGFR has been implicated in various types of cancers, including lung, breast, and head and neck cancers. PD 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Wirkmechanismus

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 inhibits the EGFR tyrosine kinase by binding to its ATP-binding site. The EGFR tyrosine kinase is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Upon activation by ligand binding, the EGFR tyrosine kinase phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways that promote cell proliferation and survival. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 inhibits this process by preventing the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. It also has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has several advantages and limitations for lab experiments. Its small size and high potency make it an ideal candidate for in vitro and in vivo studies. It has been extensively studied for its potential as a therapeutic agent in cancer treatment, and its mechanism of action is well understood. However, its hydrophobic nature and poor solubility in water can make it difficult to work with in certain experimental settings. Its high potency can also lead to off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has several potential future directions for research. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which can help personalize cancer treatment. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 also has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which warrant further investigation. Overall, 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 remains a promising therapeutic agent in cancer treatment, and further research is needed to fully realize its potential.

Synthesemethoden

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 can be synthesized using a four-step process. The first step involves the reaction of 4-nitrophenylacetic acid with 2,6-dimethylmorpholine in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 4-(2,6-dimethyl-4-morpholinyl)phenylacetic acid. The second step involves the reaction of this intermediate with 2-chloro-4-nitrobenzoyl chloride in the presence of triethylamine to form 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline. The third step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035. The final step involves recrystallization to obtain pure 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 hydrochloride.

Wissenschaftliche Forschungsanwendungen

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and head and neck cancers. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Eigenschaften

IUPAC Name

2,6-dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3.ClH/c1-13-11-23(12-14(2)27-13)20-17-5-3-4-6-18(17)21-19(22-20)15-7-9-16(10-8-15)24(25)26;/h3-10,13-14H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYWFICLTIVAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.